molecular formula C10H14N2O B3204017 6-(tert-Butyl)picolinamide CAS No. 1026567-08-7

6-(tert-Butyl)picolinamide

Cat. No. B3204017
M. Wt: 178.23 g/mol
InChI Key: HTGFNZIREHZNHI-UHFFFAOYSA-N
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Description

“6-(tert-Butyl)picolinamide” is a chemical compound with the molecular formula C10H14N2O . It is a derivative of picolinamide, which is also known as Pyridine-2-carboxamide . Picolinamide has a molecular weight of 122.1246 . The tert-butyl group in “6-(tert-Butyl)picolinamide” makes it different from picolinamide .


Molecular Structure Analysis

The molecular structure of “6-(tert-Butyl)picolinamide” can be analyzed based on its parent compound, picolinamide. Picolinamide has a molecular weight of 122.1246 and its IUPAC Standard InChI is InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) . The tert-butyl group in “6-(tert-Butyl)picolinamide” adds to the complexity of the molecular structure .

Safety And Hazards

The safety data sheet for picolinamide mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

6-tert-butylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)8-6-4-5-7(12-8)9(11)13/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGFNZIREHZNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)picolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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